Molecular Weight Differentiation: Iodo vs. Bromo and Chloro Analogs Directly Impacts ADME Properties
The molecular weight of 3-((3-Iodophenoxy)methyl)benzamide (353.15 g/mol) is significantly higher than that of its 3-bromo (306.15 g/mol) and 3-chloro (261.45 g/mol) analogs. This predictable increase arises from the atomic mass contribution of iodine (126.9 g/mol) versus bromine (79.9 g/mol) and chlorine (35.5 g/mol) [1]. In medicinal chemistry, each ~50 Da increase in molecular weight is associated with an approximately 10% reduction in passive membrane permeability, making the iodo variant systematically less permeable than its lighter halogen counterparts [2]. This difference must be accounted for when selecting compounds for cell-based versus biochemical assay formats.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 353.15 g/mol (3-((3-iodophenoxy)methyl)benzamide) |
| Comparator Or Baseline | 3-Bromo analog: 306.15 g/mol; 3-Chloro analog: 261.45 g/mol |
| Quantified Difference | +47.0 g/mol vs bromo; +91.7 g/mol vs chloro |
| Conditions | Calculated from standard atomic masses (IUPAC); molecular formulas C14H12INO2, C14H12BrNO2, C14H12ClNO2 |
Why This Matters
Higher molecular weight directly reduces passive membrane permeability, meaning the iodo compound will penetrate intact cells and tissues less efficiently than its bromo or chloro analogs—a critical consideration for cellular assay design and in vivo pharmacokinetic modeling.
- [1] IUPAC Periodic Table of the Elements. Standard Atomic Weights. Available at: https://iupac.org/what-we-do/periodic-table-of-elements/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
